5-[[4-Thiophen-2-yl-6-(trifluoromethyl)pyrimidin-2-yl]sulfanylmethyl]quinolin-8-ol
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Overview
Description
5-[[4-Thiophen-2-yl-6-(trifluoromethyl)pyrimidin-2-yl]sulfanylmethyl]quinolin-8-ol is a complex organic compound featuring a quinoline core, a thiophene ring, and a pyrimidine ring with a trifluoromethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[[4-Thiophen-2-yl-6-(trifluoromethyl)pyrimidin-2-yl]sulfanylmethyl]quinolin-8-ol typically involves multi-step organic reactions. One common approach includes:
Formation of the Pyrimidine Ring: Starting with a thiophene derivative, the pyrimidine ring is constructed through a series of condensation reactions.
Introduction of the Trifluoromethyl Group: The trifluoromethyl group is introduced via nucleophilic substitution or other suitable methods.
Formation of the Quinoline Core: The quinoline core is synthesized through cyclization reactions involving appropriate precursors.
Final Assembly: The final compound is assembled by linking the pyrimidine and quinoline moieties through a sulfanylmethyl bridge.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated reactors, continuous flow chemistry, and stringent purification techniques such as chromatography and recrystallization.
Chemical Reactions Analysis
Types of Reactions
5-[[4-Thiophen-2-yl-6-(trifluoromethyl)pyrimidin-2-yl]sulfanylmethyl]quinolin-8-ol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.
Substitution: Both nucleophilic and electrophilic substitution reactions can be employed to modify the compound.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline derivatives with additional oxygen-containing functional groups, while substitution reactions can introduce various substituents onto the thiophene or pyrimidine rings.
Scientific Research Applications
5-[[4-Thiophen-2-yl-6-(trifluoromethyl)pyrimidin-2-yl]sulfanylmethyl]quinolin-8-ol has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structural features and biological activity.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and photovoltaic cells.
Mechanism of Action
The mechanism of action of 5-[[4-Thiophen-2-yl-6-(trifluoromethyl)pyrimidin-2-yl]sulfanylmethyl]quinolin-8-ol involves interaction with specific molecular targets. These may include enzymes, receptors, or other proteins. The compound’s effects are mediated through pathways involving these targets, leading to various biological outcomes such as inhibition of cell proliferation or modulation of immune responses.
Comparison with Similar Compounds
Similar Compounds
Thiophene Derivatives: Compounds containing the thiophene ring, known for their biological and material science applications.
Pyrimidine Derivatives: Molecules with the pyrimidine ring, widely studied for their therapeutic potential.
Quinoline Derivatives: Known for their use in antimalarial drugs and other medicinal applications.
Uniqueness
5-[[4-Thiophen-2-yl-6-(trifluoromethyl)pyrimidin-2-yl]sulfanylmethyl]quinolin-8-ol is unique due to the combination of its structural features, including the trifluoromethyl group and the sulfanylmethyl bridge. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and development.
Properties
IUPAC Name |
5-[[4-thiophen-2-yl-6-(trifluoromethyl)pyrimidin-2-yl]sulfanylmethyl]quinolin-8-ol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H12F3N3OS2/c20-19(21,22)16-9-13(15-4-2-8-27-15)24-18(25-16)28-10-11-5-6-14(26)17-12(11)3-1-7-23-17/h1-9,26H,10H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YAASSFMFYURNFV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=CC(=C2N=C1)O)CSC3=NC(=CC(=N3)C(F)(F)F)C4=CC=CS4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H12F3N3OS2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
419.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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